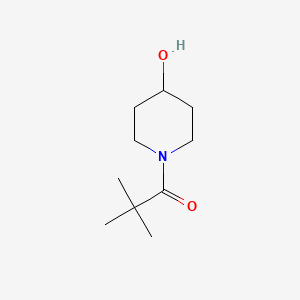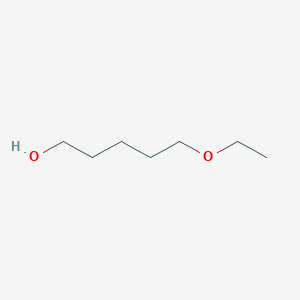![molecular formula C15H12FNOS B8642491 4-(2-fluorobenzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B8642491.png)
4-(2-fluorobenzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(2-Fluorobenzyl)-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a fluorobenzyl group attached to the benzothiazine ring. Benzothiazines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorobenzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the reaction of 2-fluorobenzyl chloride with 2-aminothiophenol under basic conditions to form the intermediate 2-(2-fluorobenzylthio)aniline. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-(2-Fluorobenzyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazine ring.
Reduction: Reduced forms of the benzothiazine ring.
Substitution: Substituted benzothiazine derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-fluorobenzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The benzothiazine ring structure allows for interactions with various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
4-Fluorobenzyl chloride: A precursor used in the synthesis of 4-(2-fluorobenzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one.
4-Fluorobenzyl alcohol: Another related compound with similar structural features.
Uniqueness
4-(2-Fluorobenzyl)-2H-1,4-benzothiazin-3(4H)-one is unique due to the presence of both the fluorobenzyl group and the benzothiazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C15H12FNOS |
|---|---|
分子量 |
273.3 g/mol |
IUPAC名 |
4-[(2-fluorophenyl)methyl]-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H12FNOS/c16-12-6-2-1-5-11(12)9-17-13-7-3-4-8-14(13)19-10-15(17)18/h1-8H,9-10H2 |
InChIキー |
OIGAAPJQZHXLNA-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C2=CC=CC=C2S1)CC3=CC=CC=C3F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-1-[bis(4-fluorophenyl)methyl]-1H-pyrrole-3-carbonitrile](/img/structure/B8642426.png)








![propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B8642493.png)

![5-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8642501.png)
